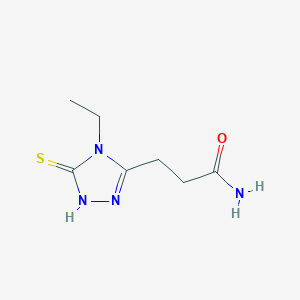
2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide
Descripción general
Descripción
2-Chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide (2-Cl-CHPAA) is a chemical compound belonging to the class of heterocyclic amines. It is a cyclic amine with a nitrogen atom in the center of the ring, and two chlorine atoms bonded to the nitrogen. 2-Cl-CHPAA has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. In drug discovery, 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide can be used to synthesize novel compounds with potential therapeutic applications. In biochemistry, 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide can be used to study the interactions between proteins and other molecules. In pharmacology, 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide can be used to study the effects of drugs on the human body.
Mecanismo De Acción
2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide has been found to act as a reversible inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from catalyzing its reaction. This inhibition can be reversed by the addition of a competitive inhibitor, such as a competitive substrate, or by the addition of a non-competitive inhibitor, such as a non-competitive inhibitor.
Biochemical and Physiological Effects
2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, and can also inhibit the activity of certain enzymes involved in the metabolism of drugs. In vivo studies have shown that it can inhibit the release of inflammatory mediators, and can also inhibit the activity of certain enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is a relatively non-toxic compound and can be used in experiments involving human subjects. A limitation is that it is not very soluble in water, making it difficult to use in experiments involving water-based solutions.
Direcciones Futuras
Future research involving 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide could focus on the development of novel compounds with potential therapeutic applications. Additionally, further research could be done to explore the biochemical and physiological effects of 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide in more detail. Additionally, research could be done to explore the potential use of 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide in drug delivery systems. Finally, further research could be done to explore the potential use of 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide as a tool for studying the interactions between proteins and other molecules.
Métodos De Síntesis
2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide is synthesized by a method known as the Mitsunobu reaction. This involves the reaction of an alcohol and an aldehyde, in the presence of a catalyst, to form an oxazoline. This oxazoline is then reacted with a diamine to form a cyclic amine. The final step is the reaction of the cyclic amine with a chlorinating agent to form 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide.
Propiedades
IUPAC Name |
2-chloro-N-(cyclohexen-1-yl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLYURVLGGCYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CCCCC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406980 | |
| Record name | 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide | |
CAS RN |
21417-17-4 | |
| Record name | 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



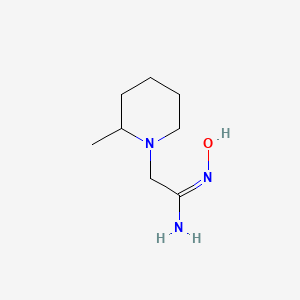
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)
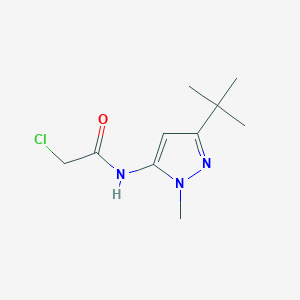
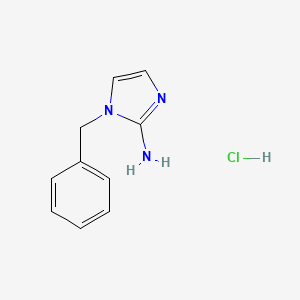


![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)
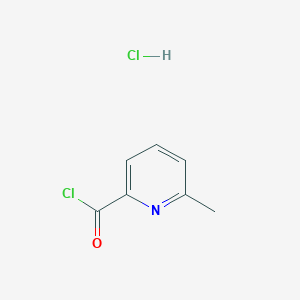

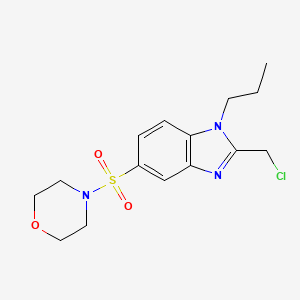
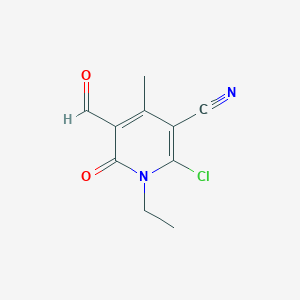
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

